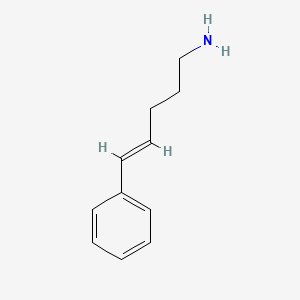
5-Phenylpent-4-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenylpent-4-en-1-amine is an organic compound with the molecular formula C11H15N. It is a primary amine with a phenyl group attached to the fourth carbon of a pentene chain. This compound is of interest due to its unique structure, which combines an aromatic ring with an aliphatic amine, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Phenylpent-4-en-1-amine can be synthesized through several methods. One common approach is the reductive amination of 5-phenylpent-4-en-1-one. This involves the reaction of the ketone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Another method involves the nucleophilic substitution of 5-phenylpent-4-en-1-bromide with ammonia or an amine. This reaction typically requires a polar aprotic solvent like dimethylformamide (DMF) and elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of nitriles or imines derived from 5-phenylpent-4-en-1-aldehyde is another potential method. These processes are optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenylpent-4-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso, nitro, or nitrile derivatives under different conditions.
Reduction: The double bond in the pentene chain can be reduced to form 5-phenylpentan-1-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are commonly employed.
Substitution: Acyl chlorides, sulfonyl chlorides, and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Nitro-5-phenylpent-4-en-1-amine, 5-phenylpent-4-en-1-nitrile.
Reduction: 5-Phenylpentan-1-amine.
Substitution: N-acyl-5-phenylpent-4-en-1-amine, N-sulfonyl-5-phenylpent-4-en-1-amine.
Applications De Recherche Scientifique
5-Phenylpent-4-en-1-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Phenylpent-4-en-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can act as a ligand for certain receptors, modulating signal transduction pathways. The phenyl group can enhance its binding affinity to aromatic amino acids in protein active sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylpent-4-en-1-yne: Similar structure but with a triple bond instead of a double bond.
5-Phenylpent-1-en-4-yne: Another structural isomer with a different position of the double and triple bonds.
Uniqueness
5-Phenylpent-4-en-1-amine is unique due to its combination of an aromatic ring and an aliphatic amine, providing a balance of hydrophobic and hydrophilic properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
(E)-5-phenylpent-4-en-1-amine |
InChI |
InChI=1S/C11H15N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10,12H2/b9-5+ |
Clé InChI |
PNXDDJPALLQFMY-WEVVVXLNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/CCCN |
SMILES canonique |
C1=CC=C(C=C1)C=CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


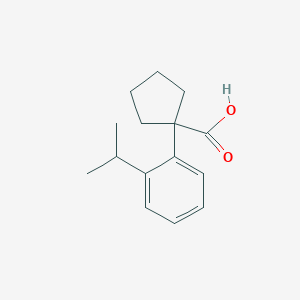
![2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride](/img/structure/B13570372.png)

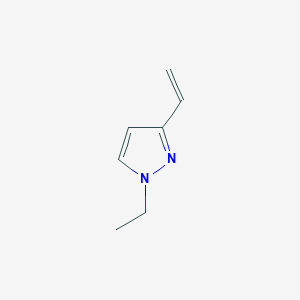
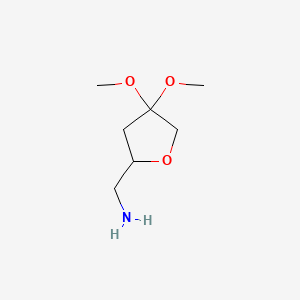
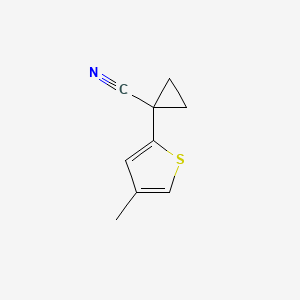
![1,3-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13570415.png)
![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B13570427.png)
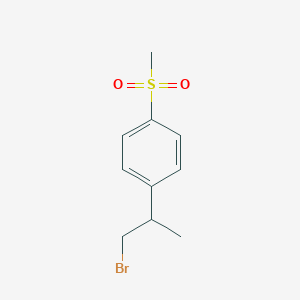
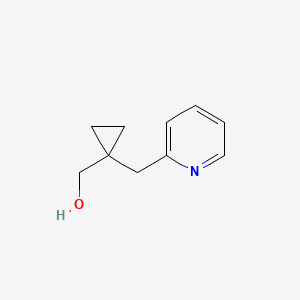
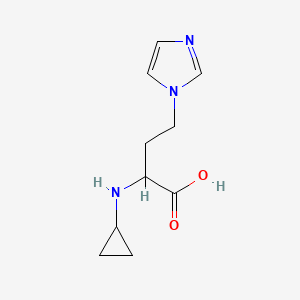
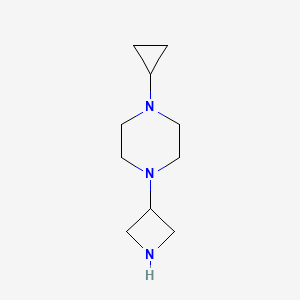
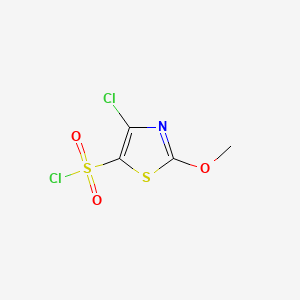
![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride](/img/structure/B13570466.png)
